Product packaging for DMTr-4'-F-5-Me-U-CED phosphoramidite(Cat. No.:)

DMTr-4'-F-5-Me-U-CED phosphoramidite

Cat. No.: B12413655
M. Wt: 762.8 g/mol
InChI Key: GBZVFAZSDXDPCT-OLOZLZFKSA-N
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Description

Evolution of Chemical Oligonucleotide Synthesis Methodologies

The journey to synthesize custom DNA and RNA sequences began in the 1950s with early solution-phase approaches like the H-phosphonate and phosphodiester methods pioneered by researchers like Alexander Todd and H. Gobind Khorana. entegris.comumich.eduoup.comnih.gov These initial techniques were laborious and limited in the length of oligonucleotides they could produce. A significant breakthrough came with the development of the phosphotriester method in the 1960s, which introduced protecting groups for the phosphate (B84403) moiety, thereby preventing the formation of branched chains and increasing reaction selectivity. entegris.comumich.edu

The 1980s marked a pivotal moment with the advent of the phosphoramidite (B1245037) method, developed by Marvin Caruthers and his colleagues. nih.gov This approach, particularly when combined with solid-phase synthesis, dramatically improved efficiency and automation, making it the gold standard for oligonucleotide synthesis that is still used today. entegris.comoup.comnih.gov The phosphoramidite method involves the sequential addition of nucleoside phosphoramidites, which are activated by a weak acid to couple with the growing oligonucleotide chain attached to a solid support. umich.eduresearchgate.net This cyclic process of de-blocking, coupling, capping, and oxidation allows for the rapid and high-yield synthesis of oligonucleotides with defined sequences. oup.comresearchgate.net

Significance of Chemical Modifications in Nucleic Acid Research and Engineering

Unmodified oligonucleotides are susceptible to degradation by cellular nucleases and can have limited cellular uptake and binding affinity to their target sequences. caltagmedsystems.co.ukmdpi.comoup.com Chemical modifications are introduced to overcome these limitations and to impart novel functionalities. caltagmedsystems.co.ukmdpi.comoup.com These modifications can be strategically placed on the nucleobase, the sugar moiety, or the phosphate backbone. nih.govclinisciences.com

The primary goals of these modifications include:

Enhanced Nuclease Resistance: Modifications to the phosphodiester backbone, such as the introduction of phosphorothioate (B77711) linkages, protect the oligonucleotide from enzymatic degradation, thereby increasing its in vivo half-life. nih.govaxispharm.com

Increased Binding Affinity: Modifications to the sugar ring, such as 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) groups, can lock the sugar pucker in a conformation that enhances binding to complementary RNA targets. clinisciences.comrsc.org

Improved Cellular Uptake: Conjugation of hydrophobic molecules or cell-penetrating peptides can facilitate the passage of oligonucleotides across cell membranes. mdpi.com

Modulation of Biological Activity: Modifications can influence the mechanism of action, for instance, by enabling or preventing the recruitment of enzymes like RNase H, which cleaves the RNA strand of a DNA:RNA duplex. caltagmedsystems.co.ukclinisciences.com

Probing Structure and Function: The incorporation of fluorescent dyes, cross-linking agents, or other reporter groups allows for the study of nucleic acid structure, dynamics, and interactions. nih.gov

These advancements have propelled the use of modified oligonucleotides in a vast array of applications, from diagnostic probes and tools for molecular biology to therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). caltagmedsystems.co.ukmdpi.comclinisciences.comsigmaaldrich.com

Overview of DMTr-4'-F-5-Me-U-CED Phosphoramidite within the Landscape of Advanced Modified Nucleosides

This compound is a highly specialized building block used in solid-phase oligonucleotide synthesis. mdpi.comaxispharm.commedchemexpress.commedchemexpress.comnih.gov It allows for the site-specific incorporation of a 4'-fluoro-5-methyluridine nucleotide into a synthetic DNA or RNA strand. Let's break down the name to understand its chemical components:

DMTr (Dimethoxytrityl): This is a bulky protecting group attached to the 5'-hydroxyl group of the nucleoside. oup.com Its primary function is to prevent this hydroxyl group from reacting during the coupling step. The DMTr group is acid-labile and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide. umich.edu Its release can also be monitored to assess coupling efficiency. nih.gov

4'-F (4'-Fluoro): A fluorine atom is substituted at the 4' position of the sugar ring. medchemexpress.comnih.gov This modification significantly influences the sugar's conformational preference, favoring a C3'-endo (North) pucker, which is characteristic of A-form helices found in RNA duplexes. caltagmedsystems.co.ukgenelink.com This can lead to increased thermal stability of the resulting oligonucleotide duplex. caltagmedsystems.co.ukgenelink.com

5-Me-U (5-Methyluridine): This is essentially thymidine (B127349), where a methyl group is present at the 5th position of the uracil (B121893) base. mdpi.comnih.gov This modification can also contribute to the stability of the duplex. uow.edu.au

CED (2-Cyanoethyl-N,N-diisopropyl): This refers to the phosphoramidite moiety itself. The phosphorus atom is trivalent and is protected by a 2-cyanoethyl group, which is removed during the final deprotection steps. entegris.commedchemexpress.com The diisopropylamino group is the leaving group during the coupling reaction, which is activated by a weak acid like tetrazole. umich.edu

The combination of the 4'-fluoro and 5-methyl modifications in a single nucleoside phosphoramidite provides a tool for fine-tuning the properties of synthetic oligonucleotides. Oligonucleotides containing 4'-fluorinated nucleosides have been studied for their potential as antisense therapeutics due to their high binding affinity for target RNA and increased nuclease resistance. medchemexpress.comnih.govgenelink.com

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Synonyms DMTr-4'-F-5-Methyluridine-CED phosphoramidite mdpi.commedchemexpress.com
CAS Number 2758388-05-3 mdpi.commedchemexpress.comnih.gov
Molecular Formula C40H48FN4O8P mdpi.commedchemexpress.comnih.gov
Molecular Weight 762.80 g/mol mdpi.commedchemexpress.comnih.gov
Purity Typically >98% mdpi.com
Storage Conditions -20°C mdpi.com

The synthesis of oligonucleotides containing 4'-F-5-Me-U has been described in the scientific literature, with studies focusing on their synthesis, stability, and structural characteristics. medchemexpress.comnih.gov These modified oligonucleotides are valuable tools for researchers exploring the structure-activity relationships of nucleic acids and developing novel therapeutic and diagnostic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48FN4O8P B12413655 DMTr-4'-F-5-Me-U-CED phosphoramidite

Properties

Molecular Formula

C40H48FN4O8P

Molecular Weight

762.8 g/mol

IUPAC Name

3-[[(2S,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H48FN4O8P/c1-27(2)45(28(3)4)54(51-23-11-22-42)53-35-24-36(44-25-29(5)37(46)43-38(44)47)52-39(35,41)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,43,46,47)/t35-,36-,39-,54?/m1/s1

InChI Key

GBZVFAZSDXDPCT-OLOZLZFKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Synthesis Methodologies for Dmtr 4 F 5 Me U Ced Phosphoramidite

Precursor Synthesis and Functionalization Strategies for 4'-Fluoro-5-Methyluridine Nucleosides

The synthesis of the target phosphoramidite (B1245037) requires the preparation of a specific precursor: 4'-Fluoro-5-Methyl-2'-deoxyuridine. This involves two critical modifications to the standard uridine (B1682114) structure: the introduction of a fluorine atom at the 4'-position of the sugar ring and a methyl group at the 5-position of the uracil (B121893) base.

Stereoselective Introduction of the 4'-Fluoro Moiety

The introduction of a fluorine atom at the 4'-position of a nucleoside is a challenging synthetic step that requires precise stereochemical control. chemicalbook.com A prominent and effective strategy involves the electrophilic fluorination of a 4',5'-unsaturated nucleoside derivative (a glycal).

A common pathway is as follows:

Formation of the 4',5'-Unsaturated Precursor : A suitably protected uridine derivative is converted into a 4',5'-dehydro compound.

Electrophilic Fluorination : The 4',5'-double bond is then reacted with an electrophilic fluorine source. A widely used method employs iodine fluoride (B91410) (IF), which can be generated in situ from reagents like N-iodosuccinimide (NIS) and silver fluoride (AgF).

The stereoselectivity of this addition is crucial. In the case of uridine derivatives, the carbonyl group at the C2 position of the uracil base can provide anchimeric assistance, directing the incoming electrophile (iodine) to the β-face of the ribose ring. This facial bias forces the fluoride to attack from the α-face, leading to the desired stereochemistry at the 4'-position. The resulting intermediate is a 5'-iodo-4'-fluoro nucleoside, which can then be further processed.

StepReagents & ConditionsPurpose
Unsaturation Chemical transformation to create a 4',5'-double bond in the sugar ring.To prepare the nucleoside for electrophilic addition.
Fluorination Iodine Fluoride (IF) or other electrophilic fluorinating agents (e.g., Selectfluor).To introduce the 4'-fluoro and a 5'-iodo group with specific stereochemistry.
Post-processing Reduction or substitution of the 5'-iodo group.To yield the final 4'-fluoro nucleoside precursor.

Regioselective Methylation at the 5-Position of Uridine

The target molecule contains a 5-methyluridine (B1664183) base, which is structurally equivalent to thymidine (B127349). While thymidine is a naturally occurring nucleoside, the synthesis may start from uridine. The introduction of a methyl group at the C5 position of the uracil ring must be regioselective.

Several chemical methods exist for this transformation:

Hydroxymethylation followed by Reduction : Uridine can undergo electrophilic substitution at the C5 position. One route involves reaction with formaldehyde (B43269) in the presence of a base to introduce a 5-hydroxymethyl group. researchgate.net This intermediate can then be protected and subsequently reduced to the desired 5-methyl group.

Radical Bromination of Thymidine : While this seems counterintuitive if starting from uridine, it is a related method for functionalizing the 5-methyl group. It highlights the reactivity of the C5 position.

Enzymatic Methylation : In biological systems, enzymes like thymidylate synthase catalyze the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). While efficient, this is a biochemical route rather than a purely chemical synthesis approach for a protected building block.

Phosphitylation Approaches for DMTr-4'-F-5-Me-U-CED Phosphoramidite Formation

Once the fully protected 5'-O-DMTr-4'-fluoro-5-methyl-2'-deoxyuridine nucleoside is obtained, the final step is to introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position. This reaction is known as phosphitylation. acs.org

The target molecule uses a (2-cyanoethyl)-N,N-diisopropylphosphoramidite (CED) group. The phosphitylation is typically achieved by reacting the 3'-OH of the nucleoside with a suitable phosphitylating agent in an anhydrous solvent, such as acetonitrile (B52724) or dichloromethane. nih.gov

Common phosphitylating agents for this purpose include:

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite : This reagent reacts with the 3'-OH in the presence of a mild acid activator. nih.gov

Chloro-(N,N-diisopropylamino) (2-cyanoethoxy)phosphine : This is a chlorophosphoramidite agent that reacts with the 3'-OH, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. acs.org

An essential component of this reaction is the activator . The activator protonates the nitrogen of the phosphitylating agent, making it a better leaving group and facilitating the nucleophilic attack by the 3'-hydroxyl of the nucleoside. nih.gov Common activators include:

1H-Tetrazole

4,5-Dicyanoimidazole (B129182) (DCI) nih.gov

5-(Ethylthio)-1H-tetrazole (ETT) researchgate.net

The reaction is highly sensitive to water, which can hydrolyze the phosphitylating agent or the product phosphoramidite. Therefore, strictly anhydrous conditions are required. After the reaction, the final product is purified, often using silica (B1680970) gel chromatography, to yield the pure this compound.

Protecting Group Strategies in the Synthesis of this compound and its Oligonucleotide Incorporation

Protecting groups are fundamental to the success of phosphoramidite chemistry, ensuring that the complex multi-step synthesis proceeds with high fidelity. The strategy for this compound involves protecting the 5'-hydroxyl and the phosphorus atom.

The key protecting groups are:

GroupChemical NameProtected SiteFunction & Cleavage Conditions
DMTr 4,4'-Dimethoxytrityl5'-HydroxylProtects the 5'-OH from reacting during phosphitylation and subsequent coupling steps. It is acid-labile and removed at the start of each synthesis cycle with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent. nih.govresearchgate.net The orange color of the released DMTr cation is used to quantify coupling efficiency. researchgate.net
CED 2-CyanoethylPhosphite (B83602)/Phosphate (B84403) OxygenProtects the trivalent phosphite during synthesis and the resulting pentavalent phosphate after oxidation. It is base-labile and removed during the final deprotection step with aqueous ammonia (B1221849) via β-elimination. mostwiedzy.plresearchgate.net
Base Protection Not ApplicableUracil BaseThe 5-methyluracil (thymine) base does not have exocyclic amino groups and its ring system is not reactive under standard phosphoramidite coupling conditions. Therefore, it does not require a protecting group . mostwiedzy.plresearchgate.net

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
This compound5'-O-(4,4'-Dimethoxytrityl)-4'-fluoro-5-methyl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
DMTr4,4'-Dimethoxytrityl
CED(2-Cyanoethyl)-N,N-diisopropyl
Uridine1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
5-Methyluridine / Thymidine5-Methyl-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
dUMPDeoxyuridine monophosphate
dTMPDeoxythymidine monophosphate
1H-Tetrazole1H-1,2,3,4-Tetrazole
DCI4,5-Dicyanoimidazole
ETT5-(Ethylthio)-1H-tetrazole
TCATrichloroacetic acid
DCADichloroacetic acid
NISN-Iodosuccinimide
AgFSilver(I) fluoride
TBDMStert-Butyldimethylsilyl
TOMTri-ortho-tolyl

Incorporation of Dmtr 4 F 5 Me U Ced Phosphoramidite into Oligonucleotides

Solid-Phase Oligonucleotide Synthesis Protocols Utilizing Modified Phosphoramidites

Solid-phase oligonucleotide synthesis is a well-established, automated process that enables the efficient construction of custom DNA and RNA sequences. nih.gov The methodology relies on a repeating four-step cycle to add each nucleotide to the growing chain, which is anchored to a solid support, typically controlled pore glass (CPG). nih.gov The incorporation of a modified phosphoramidite (B1245037) like DMTr-4'-F-5-Me-U-CED follows the same fundamental cycle as the natural phosphoramidites (A, C, G, and T).

The general protocol for a single synthesis cycle is outlined below:

StepReagent(s)Purpose
1. Deblocking (Detritylation) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DichloromethaneRemoves the acid-labile 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. nih.gov
2. Coupling (Activation) DMTr-4'-F-5-Me-U-CED phosphoramidite + Activator (e.g., 1H-Tetrazole, ETT, DCI) in Acetonitrile (B52724)The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. umich.edu
3. Capping Acetic Anhydride and N-MethylimidazoleAcetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and minimizing the formation of deletion-mutant sequences (failure sequences). nih.gov
4. Oxidation Iodine solution in THF/Pyridine/WaterOxidizes the newly formed, unstable phosphite triester (P(III)) linkage into a more stable phosphate (B84403) triester (P(V)) backbone. nih.gov

This four-step process is repeated for each nucleotide to be added to the sequence. The this compound is dissolved in anhydrous acetonitrile and placed on a specific port of the automated DNA synthesizer. nih.gov When the sequence calls for the modified base, the synthesizer delivers the phosphoramidite and an activator solution to the synthesis column to drive the coupling reaction. Standard protocols developed for natural phosphoramidites are generally effective for incorporating this modified uridine (B1682114). medchemexpress.commedchemexpress.com

Optimization of Reaction Conditions for Efficient Incorporation and Yield

Key parameters for optimization include:

Activator Choice: The selection of the activator is crucial. While 1H-tetrazole is a standard choice, more acidic or nucleophilic activators can enhance coupling kinetics. umich.eduresearchgate.net 5-Ethylthio-1H-tetrazole (ETT) is a common alternative. nih.gov Studies have shown that 4,5-dicyanoimidazole (B129182) (DCI) can act as a nucleophilic catalyst, significantly accelerating the coupling step, in some cases doubling the reaction rate compared to tetrazole. nih.gov However, highly acidic activators must be used with caution as they can cause premature removal of the 5'-DMTr group, potentially leading to unwanted side reactions. researchgate.net

ActivatorTypical ConcentrationCharacteristics
1H-Tetrazole ~0.45 MStandard, widely used activator. umich.edu
5-Ethylthio-1H-tetrazole (ETT) ~0.25 M - 0.5 MMore acidic than tetrazole, often used for hindered or modified phosphoramidites. nih.gov
4,5-Dicyanoimidazole (DCI) ~0.25 M - 1.0 MHighly effective activator, believed to work through nucleophilic catalysis, leading to faster coupling times. nih.gov
5-(Benzylmercapto)-1H-tetrazole (BMT) ~0.3 MAn effective activator used for various modified phosphoramidites. nih.govresearchgate.net

Coupling Time: For modified phosphoramidites, extending the coupling time beyond the standard 15-30 seconds used for canonical bases can be beneficial. A longer duration, for instance, 60 to 180 seconds, ensures the reaction goes to completion, maximizing the yield of the full-length product. nih.gov

Reagent Concentration and Purity: The use of high-quality, anhydrous acetonitrile is essential to prevent water from hydrolyzing the reactive phosphoramidite. The concentration of the this compound is typically in the range of 0.06 M to 0.1 M, similar to standard phosphoramidites. nih.gov

Post-Synthetic Strategies and Analytical Purification of Oligonucleotides Containing 4'-Fluoro-5-Methyluridine Modifications

After the automated synthesis is complete, the oligonucleotide must be cleaved from the solid support, deprotected, and purified to isolate the full-length product from failure sequences and other impurities. atdbio.com

Cleavage and Deprotection: The first post-synthetic step involves treating the solid support with a basic solution. A concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at elevated temperature is commonly used. nih.gov This single treatment accomplishes two tasks: it cleaves the ester linkage holding the oligonucleotide to the CPG support, and it removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

Purification Strategies: The crude, deprotected oligonucleotide mixture contains the desired full-length product along with truncated sequences. High-performance liquid chromatography (HPLC) is the most powerful technique for purifying oligonucleotides. atdbio.com

Purification MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The "Trityl-on" method is common, where the hydrophobic 5'-DMTr group is retained on the full-length product, allowing it to bind more strongly to the C18 column than non-tritylated failure sequences. atdbio.comHigh resolution, excellent for removing truncated sequences. May not resolve failure sequences of similar length to the product; requires post-purification detritylation step with acid. mdpi.com
Ion-Exchange HPLC (IEX-HPLC) Separation based on net negative charge (phosphate backbone). Longer oligonucleotides have more charge and elute later.Excellent for separating by length, resolving n-1 and n+1 impurities. glenresearch.comCan be sensitive to secondary structures; lower resolution for very long oligonucleotides compared to RP-HPLC.
Fluorous Affinity Chromatography Exploits the strong affinity between a 5'-fluorous tag (incorporated via a special phosphoramidite) and a fluorinated stationary phase. glenresearch.comVery high selectivity and recovery, especially for long oligonucleotides (>50 bases). atdbio.comRequires incorporation of a specific fluorous-tagged phosphoramidite, precluding other 5' modifications.
Gel Filtration Separation based on molecular size. atdbio.comSimple method for desalting and removing very small molecule impurities.Low resolution; does not separate the full-length product from failure sequences of similar size. atdbio.com

For most applications, RP-HPLC with a "Trityl-on" strategy is the method of choice. atdbio.com The collected fraction containing the 5'-DMTr-oligonucleotide is then treated with an acid, such as 80% acetic acid, to remove the DMTr group. mdpi.com The final purified oligonucleotide's identity and purity are confirmed by methods such as MALDI-TOF mass spectrometry and analytical HPLC or UPLC. nih.gov

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
This compound(2R,3S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
ADeoxyadenosine
CDeoxycytidine
GDeoxyguanosine
TThymidine (B127349)
CPGControlled Pore Glass
TCATrichloroacetic Acid
DCADichloroacetic Acid
DMTrDimethoxytrityl
ETT5-Ethylthio-1H-tetrazole
DCI4,5-Dicyanoimidazole
BMT5-(Benzylmercapto)-1H-tetrazole
THFTetrahydrofuran
AMAAmmonium hydroxide/Methylamine
HPLCHigh-Performance Liquid Chromatography
UPLCUltra-Performance Liquid Chromatography
MALDI-TOFMatrix-Assisted Laser Desorption/Ionization - Time of Flight
TEAATriethylammonium acetate

Structural and Conformational Investigations of Oligonucleotides Containing 4 Fluoro 5 Methyluridine Modifications

Influence of 4'-Fluoro Modification on Sugar Pucker Conformation and Nucleic Acid Geometry

The conformation of the furanose sugar ring, known as sugar pucker, is a critical determinant of nucleic acid geometry. glenresearch.com The sugar can adopt various conformations, but two are predominant: the C2'-endo (South) pucker, characteristic of B-form DNA, and the C3'-endo (North) pucker, characteristic of A-form RNA. glenresearch.com The introduction of a highly electronegative substituent like fluorine into the sugar ring profoundly influences this equilibrium. nih.gov

Similarly, a 4'-fluoro modification can lock the sugar pucker into a specific conformation. For instance, the introduction of a 4'-fluoro atom into a 2'-fluoro-arabinouridine (2'-F-araU) can switch the preferred sugar conformation from a DNA-like (South/East) to an RNA-like (North) pucker due to a strong anomeric effect. mdpi.com This pre-organization of the sugar into a North conformation can enhance the hybridization properties of the modified oligonucleotide, particularly its affinity for RNA targets, by promoting an A-form helical structure. mdpi.comoup.com The stabilization of an A-form helix is a sought-after feature in antisense applications, as it can lead to more stable RNA-DNA heteroduplexes. oup.com Therefore, the 4'-fluoro modification within the 4'-F-5-Me-U nucleoside acts as a powerful conformational restraint, predisposing the oligonucleotide to adopt a specific geometry, which is typically the A-like, C3'-endo conformation.

Table 1: Effect of 2'- and 4'-Fluoro Modifications on Sugar Pucker Preference This table summarizes the general influence of fluorine substitution at the 2' and 4' positions on the preferred sugar conformation of the nucleoside.

Modification Typical Preferred Conformation Resulting Helix Geometry
2'-Fluoro (ribo configuration) C3'-endo (North) glenresearch.comresearchgate.net A-form oup.com
2'-Fluoro (arabino configuration) C2'-endo (South) researchgate.netoup.com B-form glenresearch.com
4'-Fluoro C3'-endo (North) mdpi.com A-form mdpi.com

Impact of 5-Methyl Modification on Nucleobase Interactions and Duplex Thermodynamics

The methylation of a nucleobase, such as the addition of a methyl group to the C5 position of uracil (B121893) (to form thymine) or cytosine, has significant effects on duplex thermodynamics. nih.govnih.gov The 5-methyl group in the 4'-F-5-Me-U modification contributes to the stability of the nucleic acid duplex primarily through enhanced base stacking interactions. nih.gov

In the context of the 4'-F-5-Me-U modification, the stabilizing effect of the 5-methyl group can complement the conformational rigidity imposed by the 4'-fluoro group. While the 4'-fluoro modification pre-organizes the sugar for binding, the 5-methyl group enhances the stacking energy, collectively contributing to a more stable duplex, particularly with RNA targets.

Table 2: General Thermodynamic Contributions of Nucleoside Modifications This table outlines the typical thermodynamic effects observed upon incorporating specific chemical modifications into oligonucleotides.

Modification Primary Effect Impact on Melting Temperature (Tm) Thermodynamic Rationale
5-Methyl (on Pyrimidine) Enhanced Stacking Increases Favorable enthalpic interactions with neighboring bases. nih.gov
2'-Fluoro (ribo) Conformational Pre-organization Increases (vs. DNA) Stabilizes A-form helix, increasing affinity for RNA. trilinkbiotech.com
2'-O-Methyl (2'-OMe) Conformational Pre-organization Increases (vs. DNA) Stabilizes A-form helix; hydrophobic interactions. glenresearch.comtrilinkbiotech.com
Phosphorothioate (B77711) Backbone Nuclease Resistance Decreases Chirality at phosphorus center introduces structural perturbation. trilinkbiotech.com

Spectroscopic Characterization Techniques for Modified Oligonucleotides

A suite of spectroscopic techniques is essential for elucidating the structural and thermodynamic consequences of incorporating modified nucleosides like 4'-F-5-Me-U into oligonucleotides.

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information at the atomic level. The presence of a fluorine atom in the 4'-F-5-Me-U modification makes ¹⁹F NMR a particularly powerful tool. d-nb.info Fluorine has a spin-1/2 nucleus, 100% natural abundance, and its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes. d-nb.infooup.com

In ¹⁹F NMR studies of fluorinated oligonucleotides, distinct signals can be observed for the fluorine atom in different structural contexts. oup.comresearchgate.net For example, the ¹⁹F chemical shift can distinguish between a single-stranded state and a duplex, or even between different helical forms (e.g., hairpin vs. duplex). d-nb.info This sensitivity allows researchers to monitor hybridization processes, identify mismatches, and characterize conformational equilibria in real-time. d-nb.inforesearchgate.net The coupling between the ¹⁹F nucleus and adjacent protons (e.g., ¹H-¹⁹F coupling) can also provide valuable information about the sugar pucker conformation. d-nb.info

A canonical B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm. columbia.edu In contrast, an A-form helix, characteristic of RNA duplexes and oligonucleotides conformationally restricted to a C3'-endo pucker, displays a strong positive band near 260-265 nm and a deep negative band around 210 nm. semanticscholar.org By incorporating 4'-F-5-Me-U and analyzing the resulting CD spectrum, researchers can determine whether the modification successfully induces a shift from a B-like to an A-like conformation. mdpi.comsemanticscholar.org This provides direct evidence for the influence of the 4'-fluoro modification on the global helical geometry. semanticscholar.org

UV-Vis spectroscopy is a fundamental technique for analyzing the hybridization and thermodynamic stability of oligonucleotide duplexes. formulationbio.commicrobiozindia.com Nucleic acids exhibit a strong absorbance maximum at approximately 260 nm due to the conjugated double bonds in the purine (B94841) and pyrimidine (B1678525) bases. formulationbio.comunchainedlabs.com The absorbance of a double-stranded duplex is lower than the sum of the absorbances of its constituent single strands, a phenomenon known as the hypochromic effect. researchgate.net

By monitoring the absorbance at 260 nm while gradually increasing the temperature, one can observe the denaturation (melting) of the duplex into single strands. formulationbio.com This transition is accompanied by a sharp increase in absorbance, known as the hyperchromic effect. researchgate.net The temperature at which 50% of the duplex has dissociated is defined as the melting temperature (Tm), a key indicator of duplex stability. formulationbio.com Comparing the Tm of a modified duplex to its unmodified counterpart allows for the direct quantification of the stabilizing or destabilizing effect of the 4'-F-5-Me-U modification. trilinkbiotech.com

Computational and Molecular Dynamics Simulations of Modified Nucleic Acid Structures

Computational methods, particularly all-atom molecular dynamics (MD) simulations, offer invaluable, high-resolution insights into the structure, dynamics, and energetics of modified nucleic acids. nih.govfernandomorenoherrero.com MD simulations can model the behavior of molecules over time, providing a dynamic picture that complements the static or averaged information from experimental techniques. fernandomorenoherrero.com

For oligonucleotides containing 4'-F-5-Me-U, MD simulations can be used to:

Predict Conformational Preferences: Accurately predict the equilibrium between C2'-endo and C3'-endo sugar puckers as influenced by the 4'-fluoro substituent. fernandomorenoherrero.com

Analyze Structural Details: Provide detailed information on helical parameters, groove widths, and the precise orientation of the modified nucleoside within the duplex. encyclopedia.pub

Investigate Solvent and Ion Interactions: Model the hydration patterns and ion atmosphere around the modified duplex, which are crucial for stability. nih.govencyclopedia.pub

Calculate Thermodynamic Properties: Through advanced techniques like alchemical free energy calculations, simulations can predict the change in duplex stability (ΔΔG) upon introducing the modification, corroborating experimental data from UV melting studies. arxiv.org

These simulations have become increasingly reliable due to improved force fields for nucleic acids and the availability of powerful computing resources. nih.gov They serve as a predictive tool to rationally design novel modified oligonucleotides and to provide a microscopic explanation for experimentally observed phenomena. arxiv.orgnih.gov

Functional Implications and Research Applications of Dmtr 4 F 5 Me U Ced Phosphoramidite in Nucleic Acid Science

Modulation of Oligonucleotide Hybridization Properties and Duplex Stability

The introduction of 4'-F-5-Me-U into an oligonucleotide sequence has a demonstrable and context-dependent impact on the stability of the resulting nucleic acid duplexes. The fluorine atom at the 4'-position significantly influences the sugar pucker conformation, a key determinant of helix geometry and stability. rsc.org Concurrently, the 5-methyl group on the uracil (B121893) base, which makes it a thymidine (B127349) analogue, is known to enhance duplex stability. glenresearch.com

Research into related fluorinated and methylated nucleosides reveals a complex interplay of these factors. For instance, studies on 2'-fluoro modifications have shown them to be highly stabilizing, particularly in DNA:RNA hybrids. oup.com Conversely, a 2'-OMe,4'-fluoro-uridine analogue was found to slightly destabilize DNA:DNA duplexes while having a stabilizing effect on DNA:RNA and RNA:RNA duplexes. rsc.org The effect of 5-fluorouridine (B13573) (FUrd) substitution is also dependent on the duplex type; it stabilizes RNA duplexes but destabilizes DNA duplexes. nih.gov The combination of modifications, such as a 2'-fluoro group and a 5-propynyl group on uracil, can have roughly additive stabilizing effects. oup.com

Table 1: Effect of Various Nucleoside Modifications on Duplex Stability This table compiles findings from related modified nucleosides to illustrate the principles governing the stability effects of the 4'-F-5-Me-U modification.

ModificationDuplex TypeChange in StabilityReference
5-Fluorouridine (FUrd)RNA:RNAStabilizing (ΔΔG₃₇ = 0.8 kcal/mol) nih.gov
5-Fluorodeoxyuridine (FdUrd)DNA:DNADestabilizing (ΔΔG₃₇ = 0.3 kcal/mol) nih.gov
5-Methyl-dCDNA:DNAStabilizing (ΔTₘ = +1.3°C per mod) glenresearch.com
2'-FluoroDNA:RNAHighly Stabilizing oup.com
2'-OMe, 4'-Fluoro-UridineDNA:RNASlightly Stabilizing rsc.org
2'-OMe, 4'-Fluoro-UridineDNA:DNADestabilizing rsc.org
4AEopU*DNA:RNASignificantly Stabilizing nih.gov
2'-F/Me Pyrimidine (B1678525)RNA:DNASignificantly Destabilizing acs.org

Note: 4AEopU refers to 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine.

Alteration of Resistance to Enzymatic Degradation

A significant challenge in the therapeutic application of oligonucleotides is their susceptibility to degradation by cellular nucleases. researchgate.net Chemical modifications to the sugar-phosphate backbone are a primary strategy to confer resistance to these enzymes. nih.gov Modifications at the 2'- and 4'-positions of the sugar ring are particularly effective in providing steric hindrance that impedes nuclease recognition and cleavage.

Studies on structurally related compounds have demonstrated that sugar modifications enhance metabolic stability. For example, siRNAs containing 4′-C-α-aminoalkyl-2′-O-methyl-modified uridine (B1682114) analogs exhibited superior resistance to nucleases. nih.gov This principle is broadly applied in the design of therapeutic oligonucleotides, where modifications like 2'-fluoro and 2'-O-methyl are standard for improving stability against enzymatic attack. acs.org The 4'-fluoro modification in DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037) is expected to contribute significantly to the nuclease resistance of oligonucleotides into which it is incorporated, thereby increasing their in vivo half-life and therapeutic potential. rsc.org

Table 2: Impact of Sugar Modifications on Nuclease Resistance

Modification TypeGeneral Effect on Nuclease ResistanceRationaleReference
2'-Fluoro (2'-F)Enhanced ResistanceSteric hindrance, altered sugar pucker acs.org
2'-O-Methyl (2'-OMe)Enhanced ResistanceSteric hindrance, altered sugar pucker acs.org
4'-C-Modified UridinesSuperior ResistanceSignificant steric blocking of nuclease access nih.gov
Phosphorothioate (B77711) (PS) LinkageEnhanced ResistanceProtects against exonuclease degradation researchgate.net

Development of Advanced Probes for Biomolecular Structural Elucidation

The unique properties of modified nucleosides make them invaluable tools for probing the complex structures and interactions of nucleic acids.

Fluorine has emerged as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy due to the high sensitivity of the 19F nucleus to its local chemical environment. nih.gov The incorporation of a 4'-fluoro-modified nucleoside, such as that derived from DMTr-4'-F-5-Me-U-CED phosphoramidite, places a sensitive 19F reporter directly within the sugar backbone of an RNA molecule. This allows for the real-time monitoring of subtle conformational changes associated with RNA folding and function. rsc.org For example, 19F NMR studies using oligonucleotides labeled with a 5'-fluorophosphate have successfully monitored the folding of G-quadruplexes and the formation of i-motif structures, processes central to gene regulation. nih.gov The strategic placement of a 4'-F-U modification can thus provide detailed insights into local RNA structure and dynamics that are often inaccessible by other methods.

The same principles of 19F NMR spectroscopy make 4'-fluoro-modified oligonucleotides excellent probes for studying interactions between nucleic acids and proteins. rsc.org A binding event with a protein will almost invariably alter the local chemical environment of the 19F label, resulting in a detectable change in its NMR signal. This technique has been successfully used to monitor the interaction between a G-quadruplex-forming DNA sequence and the protein thrombin. nih.gov By incorporating 4'-F-5-Me-U into a specific recognition site, researchers can quantify binding affinities, map interaction surfaces, and study the dynamics of complex formation between RNA and RNA-binding proteins.

Utility in Synthetic Biology and Genetic Engineering Tools

The field of synthetic biology and genetic engineering relies on the precise control of nucleic acid interactions. The properties conferred by 4'-F-5-Me-U are particularly relevant to CRISPR-Cas9 gene-editing technologies. rsc.org The efficiency and specificity of CRISPR-Cas9 are dependent on the formation of a stable duplex between the guide RNA (gRNA) and the target DNA strand. Research has shown that 2'-OMe,4'-fluoro-uridine modifications can have a stabilizing effect on DNA:RNA hybrids. rsc.org By incorporating 4'-F-5-Me-U into the gRNA, it may be possible to enhance the stability of the gRNA-target DNA complex, potentially leading to improved on-target editing efficiency and reduced off-target effects. The use of phosphoramidites is the standard method for synthesizing the modified gRNAs required for such advanced applications.

Applications in Oligonucleotide-Based Research Modalities (e.g., siRNA and Antisense Oligonucleotide Research)

The development of oligonucleotide therapeutics, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is heavily reliant on chemical modifications to improve efficacy, stability, and delivery. nih.govnih.gov The 4'-F-5-Me-U modification offers several advantages in this context.

For siRNAs, which mediate gene silencing through the RNA interference (RNAi) pathway, chemical modifications are essential to enhance metabolic stability, improve potency, and mitigate off-target effects. acs.org The incorporation of 2'-fluoro modifications is a common strategy in clinically approved siRNAs. acs.org The 4'-fluoro group in 4'-F-5-Me-U is expected to provide similar benefits, including robust nuclease resistance. nih.gov

In ASO technology, which often relies on the recruitment of RNase H to cleave a target mRNA, the wings of a "gapmer" ASO are typically modified to increase binding affinity and nuclease stability. nih.gov The 4'-F-5-Me-U modification is well-suited for this purpose. Studies on related 4'-C-modified uridine analogs in ASOs have demonstrated superior thermal stability and nuclease resistance while still permitting RNase H-mediated cleavage of the target when placed in the flanking regions of a gapmer. nih.govresearchgate.net This combination of high affinity and potent enzymatic resistance makes 4'-F-5-Me-U a valuable component for the design of next-generation ASO and siRNA therapeutics. rsc.orgresearchgate.net

Future Directions and Emerging Methodologies in the Field

Development of Novel Synthetic Routes for Modified Phosphoramidites

The synthesis of complex phosphoramidites, the fundamental building blocks for modified oligonucleotides, is a cornerstone of nucleic acid chemistry. Research is continuously focused on developing more efficient, safer, and versatile synthetic strategies. A significant trend is the move away from hazardous reagents. For instance, novel alkylation procedures have been developed to replace potentially explosive and toxic reagents like diazomethane (B1218177) in the synthesis of 2'-O-methylriboside phosphoramidites. nih.govnih.govoup.com These newer methods are not only safer but also demonstrate superiority over older techniques, such as those using silver oxide/methyl iodide. nih.govoup.com

Another key area of development is the streamlining of synthetic processes. Straightforward, one-step procedures are being reported for the modification of commercially available nucleoside phosphoramidites, allowing for the rapid generation of diverse building blocks. acs.org This time- and cost-effective approach facilitates the synthesis of various modified RNA fragment libraries for high-throughput screening. acs.org Furthermore, innovative chemical synthesis strategies are enabling the creation of previously inaccessible oligonucleotide analogues. For example, a P(III)-based phosphoramidite (B1245037) chemistry approach has been developed for the synthesis of morpholino oligonucleotides and their chimeras with DNA, opening a route to an array of unexplored therapeutic candidates with modifications like 2'-OMe, 2'-F, and 2'-O-MOE. mdpi.com The synthesis of tellurium-derivatized phosphoramidites showcases the capacity to incorporate unique elements, starting from materials like 5'-O-DMTr-2,2'-anhydro-uridine and converting the resulting nucleoside into a phosphoramidite using reagents such as 2-cyanoethyl N,N-diisopropyl-chlorophosphoramidite. nih.gov These advancements collectively enable the production of sophisticated molecules like DMTr-4'-F-5-Me-U-CED phosphoramidite and expand the toolkit for oligonucleotide chemistry.

Exploration of Expanded Chemical Space for 4'-Substituted and 5-Modified Uracils

To enhance the properties of oligonucleotides—such as binding affinity, nuclease resistance, and biological activity—researchers are actively exploring a wider range of chemical modifications at the sugar (4'-position) and nucleobase (5-position) moieties of uracil (B121893). nih.govmdpi.com The 4'-fluoro modification in this compound is a prime example of a sugar modification intended to confer desirable structural and stability properties. medchemexpress.commedchemexpress.com The design of novel compounds often involves combining features from different successful families of analogues; for instance, compounds have been designed that merge the characteristics of both 4'-modified nucleosides and carbocyclic nucleosides. nih.gov

At the 5-position of the uracil base, a wide variety of substituents have been investigated. It has been shown that 5-substituted uracil derivatives can act as inhibitors of various viruses through diverse mechanisms. mdpi.com Modifications include the replacement of the 5-methyl group of thymine (B56734) (5-methyluracil) with hydrogen (uracil) or halogen atoms (F, Cl, Br, I). researchgate.net These substitutions can alter the pKa of the N3 nitrogen and enhance base stacking interactions, which may improve hydrogen bonding and the stability of duplexes or triplexes. researchgate.net The synthesis of derivatives such as 5-arylamino- and 5-aryloxyuracils has also been pursued to create analogues with a broad spectrum of biological activity. mdpi.com A divergent synthetic strategy starting from a common precursor like 5-iodo-2'-deoxyuridine allows for the creation of a panel of 5-substituted uridine (B1682114) derivatives, including 5-formyluracil (B14596) (5foU) and 5-carboxyluracil (5caU). nih.gov This expansion of chemical space is critical for fine-tuning the performance of oligonucleotides for specific therapeutic and research applications.

Integration with High-Throughput Synthesis and Screening Platforms for Modified Oligonucleotides

The development of novel phosphoramidites is intrinsically linked to their utility in discovering new functional oligonucleotides. This discovery process is greatly accelerated by high-throughput synthesis and screening platforms. These automated systems allow for the parallel synthesis of thousands of unique oligonucleotide sequences in formats such as 96-well or 384-well plates. nih.govyoutube.com Commercial providers have developed robust platforms capable of producing oligonucleotides from microgram to kilogram scales, meeting needs from early-stage research to commercial production.

Modern synthesizers, such as the Dr. Oligo XLc, can manufacture up to 768 unique DNA or RNA sequences in a single run, utilizing standard phosphoramidite chemistry and accommodating a wide range of chemical modifications and backbone chemistries. youtube.com This capability is essential for creating large libraries of modified oligonucleotides for systematic structure-activity relationship (SAR) studies. For example, high-throughput chemical modification of siRNAs using techniques like copper-catalyzed azide-alkyne cycloadditions can be performed in a 96-well plate format, facilitating rapid biological evaluation. nih.gov The integration of complex building blocks like this compound into these automated workflows is crucial for fully exploiting their potential and accelerating the development of new oligonucleotide-based diagnostics and therapeutics. labhoo.com

Advanced Analytical Techniques for Comprehensive Characterization of Complex Modified Oligonucleotides

The increasing complexity of modified oligonucleotides necessitates the use of a diverse and sophisticated suite of analytical techniques to ensure their identity, purity, and structural integrity. biopharminternational.comintertek.com A single analytical method is often insufficient, making an orthogonal approach that combines multiple techniques essential for comprehensive characterization. creative-proteomics.combiopharmaspec.com

Liquid chromatography is a cornerstone of oligonucleotide analysis. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a preferred method for purity analysis, using ion-pair reagents to retain the highly hydrophilic oligonucleotides on a reversed-phase column. creative-proteomics.comsepscience.com Other important chromatographic techniques include Anion Exchange Chromatography (AEX), which separates molecules based on charge, and Size Exclusion Chromatography (SEC), which separates based on molecular size. creative-proteomics.comsepscience.com

Mass spectrometry (MS) is indispensable for confirming the molecular weight and sequence of oligonucleotides. biopharminternational.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with high-resolution mass analyzers like Time-of-Flight (TOF) and Orbitrap to provide precise mass data. intertek.combiopharmaspec.com This allows for the identification of the full-length product and the characterization of impurities such as truncated (n-1) or extended (n+1) sequences. intertek.com

For detailed structural elucidation, spectroscopic methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides powerful data on the composition of the oligonucleotide backbone and the nature of internucleoside linkages (e.g., phosphodiester vs. phosphorothioate). intertek.com To investigate the higher-order structure (HOS) of oligonucleotides, techniques such as Circular Dichroism (CD) and Fourier Transform Infrared Spectroscopy (FT-IR) are used to study secondary structures and conformational attributes. biopharmaspec.com

Table 1: Advanced Analytical Techniques for Modified Oligonucleotides

Technique Acronym Primary Application
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography IP-RP-HPLC Purity assessment and separation of sequence variants. creative-proteomics.comsepscience.com
Anion Exchange Chromatography AEX Purity and impurity analysis based on charge; separation of phosphorothioate (B77711) stereoisomers. creative-proteomics.com
Size Exclusion Chromatography SEC Removal of salts and buffers; analysis of aggregation. biopharmaspec.comsepscience.com
Capillary Gel Electrophoresis CGE Quantitative purity analysis and size/folding analysis. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry LC-MS Confirmation of molecular mass, sequence, and identification of modifications and impurities. biopharminternational.comcreative-proteomics.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry MALDI-TOF MS Rapid and accurate molecular weight confirmation. biopharminternational.com
Nuclear Magnetic Resonance Spectroscopy NMR Structural elucidation, particularly of backbone linkages (³¹P NMR) and higher-order structure (2D NMR). intertek.combiopharmaspec.com
Circular Dichroism CD Analysis of secondary and tertiary (higher-order) structure. intertek.combiopharmaspec.com
Fourier Transform Infrared Spectroscopy FT-IR Orthogonal analysis of higher-order structure, base pairing, and backbone modifications. biopharmaspec.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.